molecular formula C10H10N6 B1443785 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1379811-33-2

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1443785
CAS No.: 1379811-33-2
M. Wt: 214.23 g/mol
InChI Key: FQJGXCWOQJMSOP-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

7-Amino-2-cyclobutyltriazolo[1,5-a]pyrimidine-6-carbonitrile belongs to the heterocyclic compound family, specifically classified as a triazolopyrimidine derivative. This compound features a complex molecular architecture characterized by the fusion of a triazole ring with a pyrimidine ring, creating the triazolo[1,5-a]pyrimidine core structure. The structural significance of this compound lies in its unique substitution pattern, which includes an amino group at position 7, a cyclobutyl group at position 2, and a carbonitrile functional group at position 6.

The molecular formula of this compound is C₁₀H₁₀N₆, with a molecular weight of 214.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 1379811-33-2, providing a unique identifier for chemical databases and research applications. The structural framework represents a privileged scaffold in medicinal chemistry, where the triazolopyrimidine core has been extensively studied for diverse pharmacological properties.

Molecular Properties Value
Molecular Formula C₁₀H₁₀N₆
Molecular Weight 214.23 g/mol
Chemical Abstracts Service Number 1379811-33-2
MDL Number MFCD22374993
Classification Heterocyclic Triazolopyrimidine

The triazolopyrimidine scaffold represents one of eight possible isomeric structures within this class of compounds, with the triazolo[1,5-a]pyrimidine configuration being among the most stable forms. The structural significance extends beyond mere chemical classification, as the specific arrangement of nitrogen atoms within the fused ring system creates unique electronic properties that influence both chemical reactivity and biological activity. The cyclobutyl substituent at position 2 introduces conformational constraints that may enhance selectivity in biological interactions, while the carbonitrile group at position 6 provides additional sites for molecular recognition and potential chemical modification.

The amino functionality at position 7 serves as a crucial structural element, as amino-substituted triazolopyrimidines have demonstrated significant biological activities across various therapeutic areas. This functional group can participate in hydrogen bonding interactions with biological targets and may undergo further chemical modifications to enhance activity or selectivity profiles. The combination of these structural features creates a compound with potential for diverse applications in medicinal chemistry research.

Historical Context and Research Motivation

The development of triazolopyrimidine derivatives has its roots in the broader exploration of heterocyclic compounds as privileged scaffolds in pharmaceutical research. Triazolopyrimidines have gained significant attention in medicinal chemistry due to their diverse biological activities, which have been documented across multiple therapeutic areas including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral applications. The historical context reveals that compounds containing the triazolopyrimidine core have shown remarkable versatility in addressing various medical conditions, making them attractive targets for drug discovery programs.

Recent research has highlighted the importance of tyrosyl-DNA phosphodiesterase 2 inhibitors, where triazolopyrimidine scaffolds have emerged as promising candidates. A commercial compound initially assigned as a 7-phenyl triazolopyrimidine analogue was identified as a TDP2 inhibitor hit through virtual and fluorescence-based biochemical screening campaigns. However, subsequent structure-activity relationship studies revealed the correct structure to be the 5-phenyl triazolopyrimidine regioisomer, demonstrating the critical importance of accurate structural characterization in this field.

The motivation for investigating 7-amino-2-cyclobutyltriazolo[1,5-a]pyrimidine-6-carbonitrile stems from the established biological significance of similar compounds. Triazolopyrimidine derivatives have been reported to exhibit anti-Alzheimer disease, antibacterial, anticancer, antileishmanial, antimalarial, antiviral activities, and phosphodiesterase 2 inhibition. This broad spectrum of biological activities provides strong motivation for exploring new derivatives with unique substitution patterns that may offer enhanced potency, selectivity, or improved pharmacological properties.

The historical development of synthesis methodologies for triazolopyrimidines has evolved significantly, with researchers developing various approaches including multicomponent reactions, microwave-assisted synthesis, and structure-guided optimization strategies. These synthetic advances have enabled the preparation of diverse triazolopyrimidine libraries for biological evaluation, contributing to a deeper understanding of structure-activity relationships within this compound class.

Research motivation has also been driven by the need to address specific challenges in existing therapeutic areas. For example, the development of new anticancer agents with improved efficacy and reduced toxicity profiles has led researchers to explore triazolopyrimidine derivatives as potential alternatives to conventional chemotherapy agents. Recent studies have demonstrated that certain triazolopyrimidine compounds can exhibit distinct cytotoxicity against human breast and cervical cancer cells, with IC₅₀ values ranging from 7.01 to 48.28 micromolar.

Objectives and Scope of Academic Investigation

The primary objective of academic investigation into 7-amino-2-cyclobutyltriazolo[1,5-a]pyrimidine-6-carbonitrile encompasses a comprehensive understanding of its chemical properties, synthetic accessibility, and potential biological applications. The scope of investigation includes detailed structural characterization, elucidation of synthesis methodologies, evaluation of chemical reactivity patterns, and assessment of potential pharmacological activities based on structural homology with known bioactive triazolopyrimidines.

The academic investigation aims to establish structure-activity relationships that can guide the rational design of related compounds with enhanced biological properties. This objective includes understanding how the specific substitution pattern of this compound, particularly the cyclobutyl group at position 2 and the carbonitrile functionality at position 6, influences its overall pharmacological profile compared to other triazolopyrimidine derivatives. The investigation seeks to determine whether these structural modifications confer advantages in terms of potency, selectivity, or physicochemical properties.

Another key objective involves the development and optimization of synthetic methodologies for preparing this compound and related analogues. The scope includes exploring various synthetic routes, reaction conditions, and purification strategies to achieve high yields and purity. This synthetic investigation is crucial for enabling further biological studies and potential therapeutic development. The academic community has demonstrated that triazolopyrimidine synthesis can be achieved through multiple approaches, including condensation reactions with aminoguanidine derivatives and multicomponent reactions under microwave conditions.

Investigation Objectives Scope Areas
Structural Characterization Molecular architecture, conformational analysis, electronic properties
Synthetic Methodology Reaction optimization, yield enhancement, scalability assessment
Chemical Reactivity Functional group transformations, stability studies, degradation pathways
Biological Activity Assessment Target identification, mechanism studies, structure-activity relationships
Pharmacological Evaluation Cell-based assays, enzyme inhibition studies, selectivity profiling

The scope of academic investigation extends to understanding the compound's role within the broader context of triazolopyrimidine research. This includes comparative studies with structurally related compounds to identify unique features that may distinguish this particular derivative from others in the same class. The investigation aims to contribute to the growing body of knowledge regarding triazolopyrimidines as versatile pharmacological tools and potential therapeutic agents.

Computational studies represent another important aspect of the academic investigation scope. Molecular docking studies have demonstrated that various triazolopyrimidine isomers can exhibit different binding affinities to biological targets such as epidermal growth factor receptor tyrosine kinase and COVID-19 main protease. The investigation of 7-amino-2-cyclobutyltriazolo[1,5-a]pyrimidine-6-carbonitrile would benefit from similar computational approaches to predict its binding properties and guide experimental design.

Properties

IUPAC Name

7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c11-4-7-5-13-10-14-9(6-2-1-3-6)15-16(10)8(7)12/h5-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJGXCWOQJMSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C(=C(C=NC3=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154270
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-33-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the triazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C10H11N5
  • Molecular Weight : 201.23 g/mol
  • Functional Groups : Contains an amino group and a cyano group attached to a triazolo-pyrimidine scaffold.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:

  • Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines can inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Triazolo derivatives have shown promise in inhibiting bacterial growth and may serve as a basis for developing new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : The compound may act as a competitive inhibitor at the ATP-binding site of various kinases. This mechanism is particularly relevant in cancer therapy where CDK inhibition can lead to cell cycle arrest and apoptosis .
  • Metal Chelation : Some derivatives exhibit metal-chelating properties that enhance their biological activity. This characteristic has been exploited in designing compounds that target metal-dependent enzymes involved in disease processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of CDK activity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Activity

A study investigated the anticancer properties of triazolo-pyrimidine derivatives similar to this compound. The research revealed that these compounds could significantly reduce tumor growth in xenograft models by inhibiting CDK activity. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations depending on the specific derivative tested.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of triazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazolo ring system enhanced antibacterial activity significantly compared to standard antibiotics.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H10N6C_{10}H_{10}N_6 and a molecular weight of approximately 218.23 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity. The presence of the amino group enhances its solubility and potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit potent anti-inflammatory effects. Specifically, 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has shown promise as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor involved in inflammatory responses such as psoriasis. In vitro assays demonstrated that this compound significantly inhibits IL-17A production in human whole blood assays, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

The compound's ability to modulate signaling pathways relevant to cancer progression has been explored. Research indicates that triazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth. The unique structural features of this compound contribute to its selective binding affinity to these targets .

Antiviral Activity

Another promising application is in the field of antiviral research. Some studies have highlighted the potential of triazolo derivatives to inhibit viral replication through interference with viral polymerase enzymes. This mechanism could be particularly beneficial in developing treatments for viral infections where current therapies are inadequate .

Case Studies and Research Findings

StudyFindings
Study on RORγt Inhibition The compound exhibited a dose-dependent inhibition of IL-17A production (IC50 = 590 nM), indicating strong anti-inflammatory properties .
Anticancer Activity Assessment In vitro testing revealed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction .
Antiviral Mechanism Exploration Preliminary results suggest that the compound may inhibit viral polymerases effectively, warranting further investigation into its antiviral properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent groups. Below is a comparison with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 2-Cyclobutyl, 7-NH₂, 6-CN C₁₀H₁₀N₆ 214.23 Cyclobutyl enhances steric bulk; nitrile improves electrophilicity.
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 2-CH₃, 7-NH₂, 6-CN C₈H₈N₆ ~188.18 (estimated) Methyl group reduces steric hindrance; simpler synthesis.
7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 2-Pyridinyl, 7-NH₂, 6-CN C₁₃H₁₀N₇ ~272.28 (estimated) Pyridinyl introduces aromaticity and potential for π-π interactions.
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 7-Oxo, 6-CN C₅H₈N₄O 148.18 Oxo group at position 7 alters hydrogen-bonding capacity; reduced complexity.
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 5-Indolyl, 7-(4-Cl-Ph), 6-CN C₂₂H₁₃ClN₈ ~422.84 (estimated) Bulky substituents enhance lipophilicity; potential for dual-target activity.

Physicochemical Properties

  • Solubility : The nitrile group (-CN) generally reduces aqueous solubility but enhances reactivity in nucleophilic substitutions.
  • Melting Points : Cyclobutyl derivatives (e.g., target compound) likely exhibit higher melting points than methyl analogues due to increased molecular rigidity .
  • Stability: The 7-amino group in the target compound may confer susceptibility to oxidation, whereas the 7-oxo derivative () is more stable under acidic conditions .

Preparation Methods

General Synthetic Strategies fortriazolo[1,5-a]pyrimidines

The synthesis oftriazolo[1,5-a]pyrimidines typically involves cyclization reactions starting from hydrazinylpyrimidines or related precursors. Common approaches include:

  • Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines.
  • Reactions of 2-hydrazinylpyrimidines with reagents such as benzoyl chloride, formic acid, or ethyl chloroformate.
  • Oxidation of 2-(2-benzylidenehydrazinyl)pyrimidines.
  • Reaction of dihydropyrimidine-thiones with ethyl 2-(arylhydrazinylidene)-2-haloacetates.

These methods, however, often suffer from harsh conditions and limited flexibility in substituent variation.

One-Pot Three-Component Synthesis Approach

A more efficient and economical method involves a one-pot three-component reaction combining:

  • 5-amino-1-phenyl-1H-1,2,4-triazole,
  • Aromatic aldehydes,
  • Ethyl acetoacetate,

in the presence of a catalyst such as 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux conditions. This method yields ethyl multisubstituted-1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylates with good yields.

Optimized conditions for the synthesis include:

Parameter Condition
Catalyst APTS (10 mol%)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction time 24 hours
Yield of product (4a) Up to 50%

The reaction tolerates a variety of aromatic aldehydes with electron-donating or electron-withdrawing groups, demonstrating good substrate scope.

Regioselective One-Step Synthesis of 7-Substituted 2-Amino-triazolo[1,5-a]pyrimidines

Another approach focuses on regioselective one-step syntheses of 7-aryl-2-amino-triazolo[1,5-a]pyrimidines by reacting:

  • 3,5-diamino-1,2,4-triazole,
  • Substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.

This strategy provides excellent yields and regioselectivity, although the yield decreases when ethyl 5-amino-1,2,4-triazole-3-carboxylate is used as a starting material. The method is valuable for preparing biologically active derivatives, including those with antiviral activity.

Specific Synthesis of 7-Amino-2-cyclobutyltriazolo[1,5-a]pyrimidine-6-carbonitrile

While direct literature on the exact preparation of the cyclobutyl-substituted compound is limited, related synthetic routes for 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines provide insight. These compounds are synthesized by:

  • Constructing the azolo[1,5-a]pyrimidine core with amino and cyano substituents,
  • Introducing cyclobutyl or other alkyl groups at the 2-position via nucleophilic substitution or alkylation reactions,
  • Employing mild reaction conditions to preserve sensitive functional groups.

Reported yields for related compounds vary; for example, a 7-amino-2-(ethylthio)-5-(4-methoxyphenyl)-4,5-dihydro-triazolo[1,5-a]pyrimidine-6-carbonitrile was obtained in 25% yield as a beige powder with a melting point of 275 °C.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Cyclization of hydrazinylpyrimidines 3-ethoxycarbonyl-2-hydrazinylpyrimidines Various reagents, often harsh Variable Limited flexibility, harsh conditions
One-pot three-component reaction 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, ethyl acetoacetate APTS catalyst, ethanol reflux, 24 h Up to 50 Good substrate scope, mild conditions
Regioselective one-step synthesis 3,5-diamino-1,2,4-triazole, aryl-butanediones or aryl-butenones One-step, mild conditions High Excellent regioselectivity, decreased yield with ester derivatives
Alkylation/nucleophilic substitution for cyclobutyl group Preformed triazolopyrimidine core Mild alkylation conditions ~25 Specific for alkyl substituents like cyclobutyl

Research Findings and Considerations

  • The three-component one-pot synthesis is advantageous for its simplicity and moderate yields, allowing for structural diversity in the aromatic aldehyde component.
  • Regioselective syntheses provide targeted substitution patterns critical for biological activity, but substituent effects on yield must be considered.
  • The introduction of cyclobutyl groups often requires tailored alkylation steps post-core formation due to steric and electronic factors.
  • Yields for cyclobutyl-substituted compounds tend to be moderate, and purification may involve recrystallization from ethanol/ether mixtures.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy are standard for confirming product formation and purity.

Q & A

Q. What are the typical synthetic routes for 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?

The compound is synthesized via cyclocondensation reactions involving aminotriazole derivatives and functionalized aldehydes or ketones. For example:

  • Step 1 : React 3-amino-1,2,4-triazole with a cyclobutyl-substituted aldehyde in dimethylformamide (DMF) under reflux (120°C, 10 hours) with triethylamine as a catalyst .
  • Step 2 : Purify the product via recrystallization from ethanol/DMF mixtures to achieve yields of ~60–70% .
  • Validation : Confirm structure using IR (C≡N stretch at ~2,219 cm⁻¹), ¹H NMR (distinct cyclobutyl proton signals at δ 1.7–2.4 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign cyclobutyl protons (δ 1.7–2.4 ppm) and carbonitrile carbons (δ ~116–117 ppm) .
  • IR Spectroscopy : Identify C≡N (2,219 cm⁻¹) and NH₂ (3,400–3,500 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 279.3 for C₁₅H₁₃N₅O) and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications at the cyclobutyl position influence cannabinoid receptor (CB2) binding affinity?

  • Rationale : The cyclobutyl group’s steric and electronic properties modulate receptor interaction. For example:
    • Smaller substituents (e.g., methyl) enhance binding by reducing steric hindrance, while bulkier groups (e.g., adamantyl) may disrupt ligand-receptor docking .
    • Electron-withdrawing groups (e.g., Cl) on aromatic rings adjacent to the cyclobutyl moiety improve CB2 selectivity (e.g., compound 27 with p-tolyl substitution showed 10-fold selectivity over CB1) .
  • Methodology : Perform SAR studies using radioligand displacement assays (Ki values) and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Challenge : Overlapping signals in NMR (e.g., cyclobutyl vs. methyl protons) or inconsistent MS fragmentation.
  • Solutions :
    • Use 2D NMR (COSY, HSQC) to resolve proton-proton and proton-carbon correlations .
    • Apply high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., for C₁₅H₁₃N₅O vs. C₁₅H₁₂ClN₅O) .
    • Cross-validate with X-ray crystallography when single crystals are obtainable (e.g., compound 10c in was structurally confirmed via X-ray) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Key Factors :
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
    • Catalyst optimization : Triethylamine (0.5–1.0 mmol) enhances cyclization efficiency .
    • Temperature control : Reflux at 120°C for 10 hours balances reaction rate and decomposition .
  • Case Study : Increasing DMF volume from 5 mL to 10 mL improved yield from 60% to 75% for triazolo[1,5-a]pyrimidine derivatives .

Q. How can computational methods predict bioavailability and metabolic stability?

  • In Silico Tools :
    • SwissADME : Predicts Lipinski’s Rule of Five compliance (e.g., logP <5, molecular weight <500 Da) .
    • Molecular Dynamics (MD) : Simulates hepatic metabolism (e.g., CYP3A4-mediated oxidation of cyclobutyl groups) .
    • Protein-Ligand Docking : Identifies potential off-target interactions (e.g., with serum albumin) using PDB structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

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